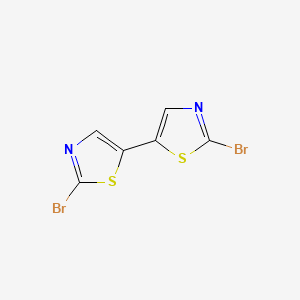
2,2'-Dibromo-5,5'-bithiaZole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dibromo-5,5’-bithiazole: is a chemical compound belonging to the bithiazole family, characterized by the presence of two bromine atoms at the 2 and 2’ positions on the bithiazole ring. Bithiazoles are heterocyclic compounds containing two thiazole rings, which are five-membered rings with both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-5,5’-bithiazole typically involves the bromination of 2,2’-bithiazole. One common method is the reaction of 2,2’-bithiazole with N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction mixture is stirred for several hours, followed by purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for 2,2’-Dibromo-5,5’-bithiazole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Dibromo-5,5’-bithiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Stille coupling reactions with organostannanes to form more complex bithiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as lithium halides or organometallic reagents are commonly used.
Stille Coupling: Palladium catalysts and organostannanes are employed in the presence of a suitable solvent like toluene.
Major Products Formed:
Substitution Products: Various substituted bithiazoles depending on the nucleophile used.
Coupling Products:
Aplicaciones Científicas De Investigación
Chemistry: 2,2’-Dibromo-5,5’-bithiazole is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of bithiazole-based ligands and coordination complexes .
Biology and Medicine: Bithiazole derivatives, including 2,2’-Dibromo-5,5’-bithiazole, have shown potential in medicinal chemistry. They are investigated for their biological activities, including antimicrobial and anticancer properties .
Industry: In the field of materials science, 2,2’-Dibromo-5,5’-bithiazole is used in the development of organic semiconductors and optoelectronic devices. Its ability to form conjugated systems makes it valuable for applications in organic photovoltaics and light-emitting diodes .
Mecanismo De Acción
The mechanism of action of 2,2’-Dibromo-5,5’-bithiazole is primarily related to its ability to participate in various chemical reactions. The bromine atoms at the 2 and 2’ positions make it a versatile intermediate for further functionalization. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through coordination bonds involving the nitrogen and sulfur atoms of the thiazole rings .
Comparación Con Compuestos Similares
- 2,2’-Dichloro-5,5’-bithiazole
- 2,2’-Dimethyl-5,5’-bithiazole
- 2,2’-Diamino-5,5’-bithiazole
Comparison: 2,2’-Dibromo-5,5’-bithiazole is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro, methyl, and amino analogs. The bromine atoms make it more suitable for certain types of substitution and coupling reactions, providing access to a wider range of derivatives .
Propiedades
Fórmula molecular |
C6H2Br2N2S2 |
|---|---|
Peso molecular |
326.0 g/mol |
Nombre IUPAC |
2-bromo-5-(2-bromo-1,3-thiazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H2Br2N2S2/c7-5-9-1-3(11-5)4-2-10-6(8)12-4/h1-2H |
Clave InChI |
MTGXDGXSMKXRLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)Br)C2=CN=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















